

# (R)-STU104 (Goflikicept/RPH-104): A Technical Overview of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical data and specific experimental protocols for **(R)-STU104**, also known as RPH-104 or Goflikicept, are not extensively available in the public domain. This document synthesizes the currently accessible information from clinical trial registries and scientific publications to provide a comprehensive overview of its pharmacological profile.

#### **Core Profile**

(R)-STU104, publicly identified as RPH-104 and named Goflikicept, is an investigational biological drug designed as a potent antagonist of Interleukin-1 (IL-1). Structurally, it is a novel heterodimeric fusion protein. This engineered protein acts as a "trap" for both IL-1 $\alpha$  and IL-1 $\beta$ , binding to them and preventing their interaction with the IL-1 receptor, thereby inhibiting the inflammatory cascade they mediate.

#### **Mechanism of Action**

Goflikicept is a fusion protein that selectively binds and inactivates both circulating IL- $1\beta$  and IL- $1\alpha$ . By sequestering these key pro-inflammatory cytokines, Goflikicept effectively blocks the IL-1 signaling pathway. This mechanism of action is anticipated to reduce the severity of the inflammatory response in various pathological conditions. A key downstream marker of this activity is the reduction of high-sensitivity C-reactive protein (hsCRP) levels, a well-established biomarker for systemic inflammation.



#### **Signaling Pathway**

The following diagram illustrates the targeted IL-1 signaling pathway and the inhibitory action of Goflikicept.



Click to download full resolution via product page

**Caption:** Goflikicept sequesters IL- $1\alpha$  and IL- $1\beta$ , preventing receptor binding.

### **Quantitative Data Summary**

Detailed quantitative data from preclinical studies, such as binding affinities (Kd, Ki) and in vitro potencies (IC50, EC50), are not publicly available. The information is primarily derived from clinical trial outcomes.

**Table 1: Clinical Trial Dosage Information** 

| Study Population                      | Dosage Levels<br>Administered | Route of Administration |
|---------------------------------------|-------------------------------|-------------------------|
| ST-Elevation Myocardial<br>Infarction | 80 mg, 160 mg                 | Subcutaneous            |
| Recurrent Pericarditis                | 80 mg, 160 mg                 | Subcutaneous            |

### **Experimental Protocols**

Specific, detailed experimental protocols for the preclinical evaluation of Goflikicept are not available in published literature. However, based on abstracts from scientific conferences, the



following methodologies were employed in its nonclinical characterization.

#### **Binding Affinity and Kinetics**

A Surface Plasmon Resonance (SPR) method was developed to measure the binding kinetics and affinity of Goflikicept to IL-1 $\alpha$ , IL-1 $\beta$ , and the IL-1 receptor antagonist (IL-1Ra). This technique allows for the real-time determination of association and dissociation rates, from which binding affinity constants can be calculated.

#### **In Vitro Functional Assays**

To assess the biological activity and potential for off-target effects, cell-based assays were utilized.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent
Cytotoxicity (CDC) Assays: These assays were conducted to evaluate the potential for
Goflikicept to induce cell death through these mechanisms, which is a critical safety
assessment for therapeutic proteins with an Fc domain.

The following diagram outlines a general workflow for such preclinical characterization.





Click to download full resolution via product page

**Caption:** A conceptual workflow for the preclinical evaluation of Goflikicept.

## Pharmacological Profile Summary In Vitro Pharmacology

Preclinical in vitro studies have reportedly demonstrated that Goflikicept possesses a significantly higher affinity and potency for both IL-1 $\alpha$  and IL-1 $\beta$  as compared to anakinra,



another IL-1 receptor antagonist. However, specific quantitative comparisons are not publicly documented.

#### In Vivo Pharmacology & Pharmacokinetics

A first-in-human study in healthy volunteers established the safety and tolerability of Goflikicept at single subcutaneous doses of 4, 20, 40, 80, and 160 mg. The pharmacokinetic profile was characterized by a long mean half-life of approximately 243 to 255 hours, with a linear increase in exposure corresponding to the dose administered. Pharmacodynamic assessments in this study showed a dose-dependent reduction in serum amyloid A levels, indicating biological activity.

#### **Clinical Pharmacology**

Goflikicept has been investigated in several clinical trials for inflammatory conditions:

- ST-Elevation Myocardial Infarction (STEMI): In a Phase 2a study, Goflikicept (80 mg and 160 mg) was well-tolerated and led to a significant reduction in systemic inflammation, as measured by the area under the curve for hsCRP, compared to placebo.
- Recurrent Pericarditis: Goflikicept has been studied in patients with recurrent pericarditis, where it has shown promise in preventing recurrences.
- Schnitzler Syndrome: The United States Food and Drug Administration (FDA) has granted orphan drug designation to Goflikicept for the treatment of Schnitzler syndrome.
- Other Inflammatory Diseases: It has also been investigated for familial Mediterranean fever and gout.

#### Conclusion

Goflikicept (RPH-104) is a promising IL-1 antagonist with a clear mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in treating a range of inflammatory diseases. However, a comprehensive understanding of its pharmacological profile for the research community is limited by the lack of publicly available detailed preclinical data, including binding affinities and in vitro potencies. Further publication of



these foundational scientific findings would be invaluable for the drug development and scientific communities.

• To cite this document: BenchChem. [(R)-STU104 (Goflikicept/RPH-104): A Technical Overview of its Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407902#r-stu104-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com